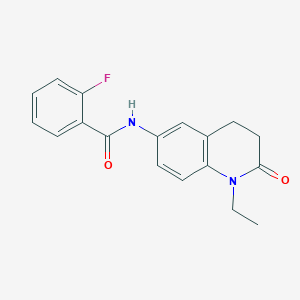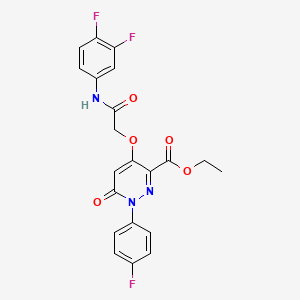
3-(2-Furyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furyl)-1H-1,2,4-triazole: is a heterocyclic compound that features both a furan ring and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Furyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with formic acid or formamide, which leads to the formation of the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The choice of solvents and catalysts is also crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-(2-Furyl)-1H-1,2,4-triazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or triazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furyl-triazole oxides, while reduction can produce furyl-triazole hydrides.
科学的研究の応用
Chemistry:
In chemistry, 3-(2-Furyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine:
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating infections, cancer, and other diseases due to their ability to interact with biological targets.
Industry:
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials.
作用機序
The mechanism of action of 3-(2-Furyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The furan ring can also participate in various chemical interactions, enhancing the compound’s overall activity.
類似化合物との比較
- 2-Furyl-1H-1,2,4-triazole
- 5-Methyl-2-furyl-1H-1,2,4-triazole
- 2,5-Furandicarboxylic acid
Comparison:
Compared to similar compounds, 3-(2-Furyl)-1H-1,2,4-triazole is unique due to the specific positioning of the furan and triazole rings. This unique structure can result in different chemical reactivity and biological activity. For instance, the presence of the furan ring in the 2-position can enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.
特性
IUPAC Name |
5-(furan-2-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRECSUVFISSLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2773744.png)
![2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2773745.png)
![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
![5-Ethyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2773749.png)

![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)

![4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2773757.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)
![1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2773759.png)
![5-[(2-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2773760.png)



